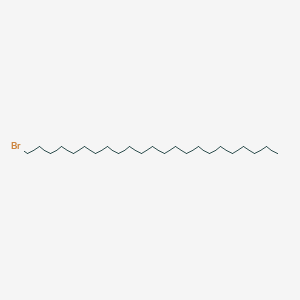

1-Bromotricosane

Beschreibung

Significance of Long-Chain Alkyl Bromides in Organic Synthesis and Materials Science

Long-chain alkyl bromides, such as 1-Bromotricosane, are pivotal intermediates in organic synthesis. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is fundamental to the construction of complex organic molecules. nih.gov In materials science, these compounds are instrumental in surface modification and the formation of self-assembled monolayers (SAMs). The long alkyl chain provides hydrophobicity and van der Waals interactions, which drive the organization of molecules on a surface, while the bromide can act as a reactive site for further functionalization.

Historical Context of this compound in Specialized Chemical Endeavors

Current Research Landscape and Emerging Academic Interest in Halogenated Hydrocarbons

The current research landscape for halogenated hydrocarbons is multifaceted, with a strong emphasis on their applications in catalysis, polymer chemistry, and nanotechnology. There is a growing academic interest in utilizing long-chain halogenated compounds like this compound for the synthesis of functional polymers and the creation of ordered molecular assemblies on surfaces. Researchers are exploring their role in controlling the surface properties of materials, such as wettability and adhesion, and in the fabrication of advanced electronic and optical devices. osc.edu

Interdisciplinary Relevance of this compound in Contemporary Chemistry

The relevance of this compound extends beyond traditional organic chemistry into several interdisciplinary fields. In polymer chemistry, it can be used as an initiator or a chain transfer agent in controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with long alkyl side chains. In the field of nanotechnology, this compound is a key building block for creating functionalized nanoparticles and quantum dots. The long alkyl chain can act as a stabilizing ligand, preventing aggregation and allowing for the dispersion of these nanomaterials in various solvents. Furthermore, its ability to form ordered layers on surfaces makes it a valuable tool in the study of surface phenomena and the development of biosensors and other advanced materials.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-bromotricosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h2-23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDSQNIRNDFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316646 | |

| Record name | 1-Bromotricosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-44-5 | |

| Record name | 1-Bromotricosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62108-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromotricosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 Bromotricosane

Carbon-Carbon Bond Formation Strategies Utilizing 1-Bromotricosane

Transition Metal-Catalyzed Carbonylation of Alkyl Bromides

The introduction of a carbonyl group (C=O) into organic molecules via carbonylation is a fundamental transformation. While the carbonylation of aryl and vinyl halides is well-established, the carbonylation of unactivated alkyl halides, including primary alkyl bromides like this compound, presents significant challenges. These challenges primarily stem from the propensity of alkyl metal intermediates to undergo β-hydride elimination, which can lead to isomerization or decomposition rather than the desired carbonylation acs.orgnih.govresearchgate.netrsc.org. Furthermore, the oxidative addition of palladium(0) catalysts to the C-Br bond of primary alkyl bromides is generally slower than for aryl halides acs.orgnih.govresearchgate.net.

Despite these hurdles, advancements in catalysis have enabled the carbonylation of alkyl bromides. Palladium catalysis remains a dominant strategy, often employing specialized ligands to promote the desired reactivity and suppress side reactions acs.orgnih.govrsc.orgnih.govorganic-chemistry.orgacs.org. For instance, the development of second-generation catalytic systems has allowed for the carbocyclization of primary alkyl bromides under milder conditions, avoiding the high pressures of carbon monoxide (CO) previously required for alkyl iodides nih.gov. More recent research has also explored hybrid organometallic-radical mechanisms, which can facilitate the carbonylation of alkyl bromides under reduced CO pressures and milder conditions, leading to the formation of esters or other carbonyl-containing compounds nih.govacs.org. The use of abundant metals and photoredox catalysis is also emerging as an alternative to noble metal catalysts and harsh conditions rsc.orgnih.gov.

Table 1: Representative Transition Metal-Catalyzed Carbonylation of Alkyl Bromides

| Catalyst System (Metal/Ligand) | CO Source/Pressure | Nucleophile | Product Type | Typical Conditions (Temp/Solvent) | General Yield Range | Notes |

| Pd(0)/Phosphine Ligand | CO (e.g., 1-10 atm) | Alcohol | Ester | 80-130 °C / Toluene, DMF | Moderate to High | Challenges with β-hydride elimination for primary alkyl bromides. nih.govnih.gov |

| Pd(0)/NHC Ligand | CO (e.g., 2 atm) | Alcohol | Ester | Mild / Various | High | Effective for secondary alkyl bromides; primary alkyl bromides are more challenging. nih.gov |

| Pd(0)/Phosphine Ligand | CO (e.g., 1 atm) | Amine | Amide | Room Temp to 80 °C / Various | High | Applicable to aryl and heteroaryl bromides; primary alkyl bromides are less common substrates. acs.org |

| Abundant Metal Catalysts | CO | Various | Various | Mild | Developing | Focus on using inexpensive metals as substitutes for noble metals. rsc.org |

Electrophilic and Radical Reactions of Brominated Alkyl Chains

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a valuable precursor for generating alkyl radicals. These radicals can then participate in a variety of transformations.

Radical Trapping Studies and Radical Generation from Alkyl Bromides

Alkyl bromides can serve as convenient precursors for alkyl radicals through various initiation methods, most notably through single-electron transfer (SET) or homolytic bond cleavage. Photoredox catalysis, which utilizes visible light to generate radicals via SET, has become a powerful tool for this purpose acs.orgrsc.org. Alternatively, thermal initiation or UV irradiation can directly cleave the C-Br bond, generating an alkyl radical and a bromine atom libretexts.orgpurdue.eduopenstax.org.

Radical trapping studies are crucial for elucidating reaction mechanisms involving radical intermediates. These studies typically involve adding radical scavengers or probes to the reaction mixture. For example, compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are commonly used to trap carbon-centered radicals, forming stable nitroxide adducts that can be detected and analyzed mdpi.comrsc.orgchemrxiv.org. Such studies help confirm the presence of transient radical species and provide insights into their formation and reactivity pathways, such as those observed in electroreductive carbofunctionalization nih.gov.

Table 2: Radical Generation and Trapping from Alkyl Bromides

| Generation Method | Initiator/Conditions | Substrate Class (e.g., Alkyl Bromides) | Trapping Agent/Study Type | Observed Intermediates/Products |

| Homolytic Cleavage | UV light, Heat | Alkyl Bromides | Radical scavengers (e.g., TEMPO), Clock reactions | Alkyl radicals, Halogen atoms |

| Single-Electron Transfer (SET) | Photoredox Catalysis (Visible light), Electrochemistry | Alkyl Bromides | Radical scavengers, Spectroscopic analysis | Alkyl radicals, Carbanions, Acyl radicals |

| Atom Transfer Radical Cyclization (ATRC) | Transition Metal Catalysis (e.g., Pd) | Alkyl Bromides | Mechanistic studies, Trapping agents | Alkyl radicals, Organopalladium intermediates |

| Dehydrohalogenation | Base, Heat | Alkyl Bromides | NMR, GC-MS analysis of products | Alkenes (via elimination), Alkyl radicals (if initiated) |

Oxidative Transformations of the Alkyl Bromide Functionality

General oxidative transformations in organic chemistry typically involve increasing the number of bonds to electronegative atoms or decreasing the number of bonds to hydrogen syr.eduharvard.edu. The C-Br bond can be a handle to achieve such transformations indirectly, for example, by converting the alkyl bromide to an alcohol (which represents an oxidation state change at the carbon) or by participating in oxidative coupling reactions. However, the specific "oxidative transformation of the alkyl bromide functionality" implies a direct oxidation of the bromine atom or the C-Br bond itself, which is less frequently encountered compared to reactions that cleave this bond.

Derivatization Pathways for Multifunctional Compounds

This compound, being a primary alkyl bromide, is a versatile precursor for the synthesis of a wide array of functionalized compounds. Its derivatization typically involves nucleophilic substitution reactions at the carbon bearing the bromine, or the formation of organometallic intermediates. These pathways are instrumental in creating molecules with multiple functional groups, enhancing their complexity and utility.

Common derivatization strategies include:

Nucleophilic Substitution (SN2): The bromide can be displaced by various nucleophiles, such as alkoxides, carboxylates, amines, or thiols, to form ethers, esters, amines, or thioethers, respectively annalsofrscb.ro. This is a direct method for introducing heteroatom functionalities.

Formation of Organometallic Reagents: Treatment with metals like magnesium or lithium can convert this compound into the corresponding Grignard reagent (RMgBr) or organolithium reagent (RLi). These highly nucleophilic species are crucial for forming new carbon-carbon bonds through reactions with carbonyl compounds, epoxides, or other electrophiles.

Palladium-Catalyzed Borylation: Primary alkyl bromides can undergo palladium-catalyzed borylation with reagents like bis(pinacolato)diboron (B136004) to yield alkylboronate esters organic-chemistry.orgnih.gov. These boronates are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules with new C-C bonds.

Alkylation: this compound can act as an alkylating agent itself, reacting with nucleophiles (e.g., phenols, amines, carboxylic acids) to introduce the tricosyl chain, thereby forming ethers, amines, or esters annalsofrscb.roresearchgate.netnih.gov.

These derivatization pathways allow for the systematic construction of multifunctional molecules, where the long alkyl chain of this compound can impart specific physical or chemical properties.

Table 3: Derivatization Pathways of this compound

| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Product Class | Typical Conditions |

| Nucleophilic Substitution | NaOR, RCOONa, RNH2, RSH | -OR, -OCOR, -NR2, -SR | Ethers, Esters, Amines, Thioethers | Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Organometallic Formation | Mg (in ether) or Li (in hexane) | -MgBr or -Li | Grignard or Organolithium Reagents | Anhydrous ether or THF |

| Palladium-Catalyzed Borylation | B2(pin)2, Pd catalyst, Ligand, Base | -B(pin) | Alkylboronate Esters | Various solvents, Heat |

| Alkylation | Nucleophile (e.g., R'OH, R'NH2, R'COOH) | -OR', -NR'2, -OCOR' | Ethers, Amines, Esters | Base (e.g., K2CO3), Solvent (e.g., Acetone, DMF) |

| Wittig Reaction Precursor | Triphenylphosphine (B44618) (PPh3) | Phosphonium (B103445) salt | Alkylidenes (after reaction with aldehyde/ketone) | Solvent (e.g., Toluene), Heat |

Compound List:

this compound

Carbon Monoxide (CO)

Alkyl Radicals

Aryl Halides

Vinyl Halides

Alkyl Iodides

Alkyl Chlorides

Alkyl Bromides

Alcohols

Esters

Amides

Ketones

Grignard Reagents

Organolithium Reagents

Alkylboronate Esters

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

Bis(pinacolato)diboron

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Mass Spectrometry Applications for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of 1-Bromotricosane. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or more decimal places, which allows for the determination of the elemental composition of the molecule and its fragments. strath.ac.uk

For this compound (C₂₃H₄₇Br), the most telling feature in its mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. youtube.com This results in two distinct molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass-to-charge units (m/z). youtube.com The precise mass measurement by HRMS can confirm the molecular formula by matching the observed m/z to the calculated theoretical mass.

Fragmentation analysis further aids in structural confirmation. Under electron ionization (EI), the long alkyl chain of this compound undergoes characteristic fragmentation, typically involving the loss of the bromine radical (•Br) or hydrogen bromide (HBr), followed by a series of C-C bond cleavages that produce a pattern of alkyl fragments separated by 14 Da (corresponding to CH₂ groups).

Table 1: HRMS Data for the Molecular Ion of this compound

| Isotopologue | Molecular Formula | Calculated Mass (Da) | Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₂₃H₄₇⁷⁹Br | 402.2861 | ~100% |

| [M+2]⁺ | C₂₃H₄₇⁸¹Br | 404.2841 | ~97.3% |

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and conformational preferences of this compound. wikipedia.orgmsu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. thieme-connect.de

In the ¹H NMR spectrum of this compound, the protons on the carbon directly bonded to the electronegative bromine atom (α-methylene group) are deshielded and appear as a characteristic triplet at approximately 3.4 ppm. youtube.com The protons on the adjacent carbon (β-methylene group) resonate further upfield, typically around 1.85 ppm, and show a more complex multiplet pattern due to coupling with protons on both the α and γ carbons. The remaining methylene (B1212753) groups of the long alkyl chain produce a large, overlapping signal around 1.25 ppm, while the terminal methyl group appears as a triplet near 0.88 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom attached to the bromine (C1) is found at a distinct chemical shift, typically around 33-34 ppm. The other carbon signals appear in the aliphatic region (approx. 14-32 ppm), with the terminal methyl carbon (C23) being the most shielded. nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively establish the connectivity by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. Furthermore, NMR is a powerful method for studying molecular dynamics and conformational analysis in solution. auremn.org.brnih.govcopernicus.org For a long, flexible molecule like this compound, the molecule exists as an ensemble of rapidly interconverting conformers in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| CH₃- (C23) | ¹H | ~0.88 | Triplet |

| -(CH₂)₂₀- | ¹H | ~1.25 | Multiplet |

| -CH₂-CH₂Br (C2) | ¹H | ~1.85 | Multiplet |

| -CH₂Br (C1) | ¹H | ~3.40 | Triplet |

| CH₃- (C23) | ¹³C | ~14.1 | - |

| -(CH₂)₂₀- | ¹³C | ~22.7 - 31.9 | - |

| -CH₂-CH₂Br (C2) | ¹³C | ~32.8 | - |

| -CH₂Br (C1) | ¹³C | ~33.9 | - |

Chromatographic Separations for Isolation and Purity Assessment in Complex Systems

Chromatographic techniques are fundamental for the isolation of this compound from reaction mixtures and for the rigorous assessment of its purity.

High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase setup, is effective for separating long-chain alkyl halides from more polar impurities. acs.org Due to its nonpolar nature, this compound is strongly retained on C18 columns and requires a mobile phase with a high organic solvent content for elution. Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it possible to detect and quantify trace levels of this compound in complex chemical matrices. While this compound does not ionize readily by electrospray ionization (ESI), techniques like atmospheric pressure chemical ionization (APCI) or the formation of specific derivatives can be employed for effective MS detection. researchgate.net

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds. ru.nl this compound, despite its high molecular weight, can be analyzed by GC using a high-temperature nonpolar capillary column (e.g., polydimethylsiloxane-based) and a temperature-programmed oven cycle. A Flame Ionization Detector (FID) provides excellent quantitative data for purity assessment. For unambiguous identification, GC coupled with a mass spectrometer (GC-MS) is the method of choice. The resulting mass spectrum, with its characteristic isotopic pattern and fragmentation, serves as a definitive fingerprint for the compound.

In some cases, derivatization is employed to enhance the volatility or detectability of an analyte. researchgate.netresearchgate.net For instance, alkyl bromides can be converted to their corresponding alkyl chlorides, which can exhibit increased volatility and stability for GC analysis. nih.gov

Dielectric Spectroscopy and Molecular Reorientational Freedom Studies in Inclusion Compounds

This compound can be studied in unique, confined environments, such as urea (B33335) inclusion compounds (UICs). In these structures, urea molecules form a hexagonal crystalline lattice with long, parallel channels, inside which guest molecules like this compound can be trapped. tandfonline.comucl.ac.uknih.gov This constrained environment limits the molecule's conformational freedom.

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics within these UICs. By applying an oscillating electric field, the technique measures the reorientational motion of the polar C-Br bond in this compound. Studies on similar long-chain bromoalkanes within urea channels have revealed that the guest molecules can undergo specific rotational motions around their long axis. tandfonline.com The analysis of dielectric relaxation times provides quantitative data on the energy barriers for this reorientation, offering insights into the host-guest interactions and the degree of motional freedom within the urea channel. tandfonline.com

Emerging Analytical Technologies for Complex Chemical Matrices

The analysis of this compound, especially in complex matrices such as environmental or biological samples, benefits from emerging analytical technologies that offer enhanced resolution, sensitivity, and speed. contentstack.comchromatographyonline.com

Advanced MS platforms, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide ultra-high resolution and mass accuracy, enabling the differentiation of this compound from other co-eluting compounds with very similar masses. chromatographyonline.com Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation based on the ion's size and shape, which can resolve isomeric interferences. pharmtech.com

In chromatography, ultra-high-performance liquid chromatography (UHPLC) systems use columns with smaller particles to achieve faster separations and higher resolution compared to conventional HPLC. contentstack.com Multidimensional chromatographic techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), provide a massive increase in peak capacity, which is essential for resolving individual components in extremely complex mixtures. researchgate.net These advanced methods are pushing the boundaries of detection and characterization, allowing for a more complete understanding of the presence and behavior of compounds like this compound in challenging analytical scenarios.

Applications of 1 Bromotricosane and Its Derivatives in Scientific Domains

Precursor Chemistry for Specialty Organic and Organometallic Compounds

As a primary alkyl halide, 1-bromotricosane is a foundational molecule for synthesizing more complex organic and organometallic species. Its long hydrocarbon chain provides a significant lipophilic character, while the terminal bromine atom is amenable to various substitution and coupling reactions.

This compound is a key precursor in the synthesis of arsenic-containing hydrocarbons, which are important for analytical chemistry, particularly in the identification and quantification of naturally occurring organoarsenic compounds, known as arsenolipids. These synthesized compounds serve as reference standards for chromatographic and spectroscopic analyses.

The synthesis typically involves reacting this compound with a suitable arsenic reagent. A common method entails the reaction of this compound with bis(dimethylarsine) oxide. This reaction yields 1-(dimethylarsinyl)tricosane, an arsenic-containing hydrocarbon that mimics naturally occurring arsenolipids found in marine organisms.

Table 1: Synthesis of 1-(Dimethylarsinyl)tricosane from this compound

| Reactant 1 | Reactant 2 | Product | Yield | Characterization Methods | Purpose |

| This compound | Bis(dimethylarsine) oxide | 1-(Dimethylarsinyl)tricosane | 37% | ¹H NMR, ¹³C NMR | Analytical standard for arsenolipids nih.gov |

These synthesized arsenic-containing hydrocarbons are crucial for speciation studies, enabling researchers to determine the forms of arsenic present in environmental samples and biological matrices. nih.govacs.orgnih.gov

The structure of this compound makes it a versatile synthon for building larger, more intricate molecular architectures. The terminal bromine atom can be readily converted into other functional groups, such as organometallic reagents (e.g., Grignard reagents) or nucleophiles, through established synthetic methodologies. This reactivity allows for the stepwise assembly of molecules with tailored properties.

The long, linear hydrocarbon chain of this compound contributes a significant hydrophobic domain to any molecule it becomes part of. This feature is essential in the design of molecules intended for specific environments, such as lipid bilayers, or for creating compounds with controlled solubility and self-assembly characteristics. The strategic incorporation of such long alkyl chains is a common approach in constructing molecules with defined physical and chemical properties, contributing to the broader field of molecular architecture design. buponline.com

Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, this compound and its derivatives are utilized in the construction of ordered assemblies and recognition systems, leveraging both its hydrophobic nature and its potential for chemical modification.

This compound, as a long-chain alkyl halide, can form inclusion compounds with urea (B33335). Urea crystals possess a characteristic channel-like structure formed by hydrogen-bonded urea molecules, which can encapsulate guest molecules. Studies involving such inclusion compounds, including those with this compound or similar long-chain bromoalkanes, provide insights into host-guest interactions and the structural dynamics within these confined environments.

Research on related systems, such as the urea inclusion compounds of 1,10-dibromodecane, has employed techniques like variable-temperature powder X-ray diffraction and solid-state NMR to investigate phase transitions and molecular motions of the guest molecules within the urea channels. psu.edursc.orgrsc.org These studies contribute to understanding crystal engineering and the influence of guest molecules on host lattice dynamics, offering material science insights. The dielectric behavior of urea addition compounds involving long-chain polar molecules like this compound has also been investigated, revealing dielectric loss associated with molecular rotation within the crystal lattice. researchgate.net

Table 2: this compound in Urea Inclusion Compounds

| Guest Molecule | Host Molecule | Key Structural Feature of Host | Observed Phenomenon/Application | Material Science Insight |

| This compound | Urea | Hydrogen-bonded tunnel structure | Inclusion compound formation | Study of molecular rotation, dielectric properties researchgate.net |

| (Related compounds) | Urea | Hydrogen-bonded tunnel structure | Inclusion compound formation | Crystal engineering, host-guest dynamics psu.edursc.orgrsc.org |

The long hydrocarbon chain of this compound makes it an ideal candidate for incorporation into amphiphilic molecules, which are fundamental to self-assembly research. Amphiphiles possess both hydrophilic (water-loving) and hydrophobic (water-repelling) portions, driving them to organize into ordered structures when dispersed in a solvent, typically water.

This compound can serve as the hydrophobic tail component. By chemically modifying the bromide terminus to introduce a hydrophilic head group (e.g., a charged group or a polar moiety), amphiphilic molecules can be synthesized. d-nb.info These newly formed amphiphiles then undergo self-assembly into various nanostructures, such as micelles, vesicles, or lamellae, driven by the hydrophobic effect and governed by factors like the packing parameter. researchgate.netresearchgate.netnih.govmdpi.comlibretexts.org The study of these self-assembled structures is crucial for applications ranging from drug delivery to the creation of novel materials.

Table 3: Role of this compound in Amphiphile Design

| Component Role of this compound | Resulting Amphiphile Property | Self-Assembly Driving Force | Resulting Structures | Research Area |

| Hydrophobic tail | Hydrophobicity | Hydrophobic effect | Micelles, Vesicles | Self-assembly research |

| Precursor for functionalization | Amphiphilicity | Intermolecular forces | Nanostructures | Materials Science |

Molecular recognition, the specific binding of one molecule to another through non-covalent interactions, is a cornerstone of supramolecular chemistry. While direct studies specifically detailing this compound in complex molecular recognition systems are limited, its inherent properties suggest its potential role. The long, flexible alkyl chain can participate in hydrophobic interactions and van der Waals forces, which are key drivers in molecular recognition. rsc.orgwikipedia.org

In host-guest chemistry, long-chain alkyl bromides can function as hydrophobic guests within specifically designed host molecules, such as certain ionic liquids or cyclophanes. rsc.org These systems exploit the tendency of the long alkyl chains to pack efficiently, maximizing favorable hydrophobic interactions with the host environment. Such interactions are fundamental to the selective binding and recognition processes that underpin many supramolecular applications, including sensing and separation technologies. rsc.orgwikipedia.orgmit.edu

Table 4: this compound in Molecular Recognition Contexts

| Role of this compound | Key Interactions Involved | Host Systems | Research Focus |

| Hydrophobic Guest | Hydrophobic, van der Waals | Ionic liquids, specific host molecules rsc.org | Host-guest complexation, packing efficiency rsc.org |

| Component in assemblies | Non-covalent forces | Supramolecular architectures | Understanding binding affinities and selectivity |

Compound List:

this compound

Bis(dimethylarsine) oxide

1-(Dimethylarsinyl)tricosane

Arsenic-containing hydrocarbons

Urea

Ionic liquids

Amphiphiles

Environmental Research and Biogeochemical Cycling

Environmental Fate and Transport Studies of Long-Chain Bromoalkanes

The environmental behavior of long-chain bromoalkanes is governed by their physical and chemical properties, which influence their persistence and movement through various environmental compartments.

Long-chain bromoalkanes, like other halogenated organic compounds, are generally characterized by their limited biodegradability and tendency to persist in the environment. nih.gov Once released, these compounds can partition between different environmental media, including air, water, soil, and biota, depending on their physicochemical properties. nih.gov

In aquatic environments, long-chain alkylbenzenes have been shown to survive exposure to the water column during sedimentation. clu-in.org The degradation of halogenated organic compounds can occur through both abiotic and biotic processes. Abiotic degradation pathways include photodegradation and chemical reactions with other environmental compounds. nih.gov For instance, some brominated flame retardants can be photochemically degraded in various solvent systems and environmental matrices like soil and sediment. nih.gov

Biotic degradation, primarily by microorganisms, is a key process in the natural attenuation of these compounds. The initial steps in the aerobic biodegradation of alkanes typically involve their oxidation to an alcohol by enzymes such as alkane monooxygenase. researchgate.net This is followed by further metabolism to aldehydes and fatty acids, which can then enter the β-oxidation pathway. mdpi.com The table below summarizes the key degradation pathways for long-chain alkanes.

| Degradation Pathway | Description | Key Enzymes/Processes |

| Aerobic Oxidation | Initial oxidation of the alkane chain. | Alkane monooxygenase, Alcohol dehydrogenase, Aldehyde dehydrogenase |

| β-Oxidation | Subsequent breakdown of fatty acids derived from alkanes. | A series of enzymes that shorten the fatty acid chain. |

| Photodegradation | Breakdown of the compound by light energy. | UV radiation, sunlight |

This table outlines the primary degradation pathways for long-chain alkanes in the environment.

Persistent organic pollutants (POPs) have the potential for long-range atmospheric and oceanic transport, leading to their presence in remote ecosystems far from their original sources. itrcweb.orgnih.gov Due to their semi-volatile nature, these compounds can partition between the gas and particle phases in the atmosphere, facilitating their transport over long distances. itrcweb.org They can be deposited in dissolved form through dry deposition or in particulate form through wet deposition. itrcweb.org

The ocean is considered a major sink for many persistent organic pollutants. itrcweb.org These compounds can be transported to deep ocean waters through global thermohaline circulation and can accumulate in oceanic particles and sediments due to their physicochemical properties. itrcweb.org The biological pump, driven by phytoplankton uptake and the settling of organic carbon, can also play a significant role in sequestering these pollutants from the atmosphere and transporting them to the deep ocean. industrialchemicals.gov.au While specific studies on the long-range transport of 1-bromotricosane are not available, its properties as a long-chain halogenated organic compound suggest a potential for similar transport mechanisms.

Bioremediation and Biodegradation Research Involving Bromoalkanes

Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is a promising and environmentally friendly approach for cleaning up contaminated sites. mdpi.com

A diverse range of bacteria, fungi, and yeasts are capable of degrading hydrocarbons. mdpi.com Bacteria, in particular, are key players in this process. mdpi.com The degradation of long-chain alkanes has been observed in various bacterial species, including those from the genera Nocardia and Gordonia.

Research has shown that some bacteria possess the genetic pathways for both aliphatic and aromatic hydrocarbon degradation. mdpi.com The initial step in the aerobic degradation of n-alkanes is the oxidation of the terminal methyl group to a primary alcohol, catalyzed by an alkane hydroxylase. This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can be metabolized through the β-oxidation pathway. The table below highlights some bacterial genera known for their ability to degrade long-chain hydrocarbons.

| Bacterial Genus | Degradation Capability |

| Nocardia | Degrades medium and long-chain n-alkanes. |

| Gordonia | Degrades medium and long-chain n-alkanes. |

| Rhodococcus | Possesses genes for degrading medium and long-chain alkanes. mdpi.com |

| Pseudomonas | Implicated in the degradation of both alkanes and aromatic hydrocarbons. mdpi.com |

| Mycolicibacterium | Implicated in the degradation of both alkanes and aromatic hydrocarbons. mdpi.com |

This table lists some bacterial genera with demonstrated capabilities for degrading long-chain hydrocarbons.

Bioremediation offers a cost-effective and environmentally sound solution for the remediation of sites contaminated with halogenated organic compounds. mdpi.com The effectiveness of bioremediation depends on the presence of microorganisms with the appropriate metabolic capabilities and favorable environmental conditions. mdpi.com

For halogenated alkanes, the initial step in biodegradation often involves the cleavage of the carbon-halogen bond. This can occur through various enzymatic reactions, including hydrolytic, oxidative, and reductive dehalogenation. The specific pathway depends on the compound and the microorganisms involved. Following dehalogenation, the resulting alkane or alcohol can be further degraded through the pathways described in the previous section.

Role in Long-Chain Perfluorinated Compound Precursor Studies

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals of significant environmental concern due to their persistence, bioaccumulation, and potential health effects. The synthesis of these compounds often involves specific chemical processes and precursors.

Based on available research, the primary industrial methods for producing long-chain perfluorinated compounds are electrochemical fluorination and telomerization. mdpi.com The telomerization process typically utilizes perfluoroalkyl iodides as starting materials, which are reacted with tetrafluoroethylene (B6358150) to build longer perfluorinated chains. mdpi.com

While long-chain alkyl bromides can be synthesized from their corresponding methanesulfonates, there is no direct evidence in the reviewed literature to suggest that this compound or other long-chain bromoalkanes are used as precursors in the synthesis or study of long-chain perfluorinated compounds. The focus of precursor studies for long-chain perfluoroalkyl acids (PFAAs) has been on compounds that can degrade to form these substances in the environment, such as fluorotelomer alcohols and other polyfluoroalkyl substances.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Potential Energy Surface Mapping for Key Transformations

The potential energy surface (PES) is a conceptual landscape that illustrates the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgcsbsju.edupythoninchemistry.org For any reaction of 1-bromotricosane, such as a substitution or elimination reaction, mapping the PES would involve calculating the energy at numerous points along the reaction coordinate. This map would reveal the path of least energy from reactants to products, identifying all intermediates and transition states. The valleys on a PES correspond to stable or metastable species (reactants, intermediates, and products), while the mountain passes represent transition states. libretexts.org

Analysis of Transition States and Reaction Pathways

A critical aspect of understanding a reaction's kinetics is the characterization of its transition state—the highest energy point on the reaction pathway. youtube.comnih.gov Quantum chemical calculations can precisely determine the geometry and energy of the transition state for a given reaction involving this compound. By analyzing the vibrational frequencies of the transition state structure, chemists can confirm it is a true saddle point on the PES (characterized by one imaginary frequency). The energy of this transition state, relative to the reactants, determines the activation energy, a key factor in the reaction rate. libretexts.org

Molecular Dynamics and Conformational Analysis of this compound

Due to its long alkyl chain, this compound can adopt a vast number of conformations through rotation around its carbon-carbon single bonds. libretexts.org Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.govyoutube.com An MD simulation of this compound would provide a detailed picture of its conformational landscape, revealing the most stable conformers and the dynamics of their interconversion. nih.govnih.gov This analysis is crucial as the reactivity and physical properties of the molecule can be influenced by its predominant conformation. libretexts.org For instance, the accessibility of the bromine atom for a reaction could be sterically hindered in certain folded conformations.

Prediction of Reactivity, Selectivity, and Regioselectivity

Computational models can predict the reactivity of different sites within a molecule. cam.ac.uk For this compound, quantum chemical calculations could be used to determine properties like atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. researchgate.net This information would help in predicting where a nucleophilic or electrophilic attack is most likely to occur. For example, the analysis could quantify the electrophilicity of the carbon atom bonded to the bromine, predicting its susceptibility to nucleophilic substitution. In reactions where multiple products are possible, these computational methods can predict the selectivity (e.g., stereoselectivity) and regioselectivity by comparing the activation energies of the different pathways leading to each product. cam.ac.uk

Catalyst Design and Optimization Studies for this compound Transformations

Computational chemistry plays a vital role in the rational design of catalysts. rsc.org For transformations involving this compound, such as cross-coupling reactions, theoretical studies could be employed to design and optimize catalysts. This would involve modeling the interaction of this compound with a potential catalyst, calculating the energies of the intermediates and transition states of the catalytic cycle, and identifying the rate-determining step. By systematically modifying the structure of the catalyst in the computational model (e.g., changing ligands on a metal center), researchers can predict how these changes would affect the catalytic efficiency and selectivity, thereby guiding experimental efforts toward more effective catalyst systems. rsc.org

While these computational methodologies are well-established, their specific application to generate detailed data tables and in-depth research findings for this compound has not been documented in accessible scientific literature. The potential for such studies to illuminate the chemical behavior of this long-chain alkyl halide remains an open area for future research.

Future Directions and Interdisciplinary Research Perspectives

Development of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of long-chain 1-bromoalkanes, including 1-bromotricosane, traditionally relies on methods that can sometimes be energy-intensive or require harsh reagents. Future research is anticipated to focus on the development of more efficient, sustainable, and selective synthetic routes.

One promising area is the advancement of catalytic systems . While traditional methods might involve the bromination of the corresponding alcohol, future methodologies could explore direct C-H activation and functionalization of tricosane (B166399). This would represent a more atom-economical approach. Research into novel catalysts, potentially based on transition metals or photoredox systems, could enable the selective terminal bromination of long-chain alkanes under milder conditions, thereby reducing energy consumption and byproduct formation. nih.gov

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control. Continuous-flow reactors could allow for precise control over reaction parameters, leading to higher yields and purity.

Investigations into biocatalytic routes, employing enzymes such as halogenases, could also provide a green and highly selective method for the synthesis of this compound. Although currently more prevalent for shorter-chain alkanes, the application of protein engineering to tailor enzymes for longer substrates is a viable and exciting prospect.

| Synthetic Approach | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher selectivity, milder reaction conditions, increased atom economy. | Development of novel transition metal and photoredox catalysts for direct C-H bromination. |

| Flow Chemistry | Improved scalability, enhanced safety, precise process control. | Optimization of continuous-flow reactor conditions for the synthesis of long-chain alkyl bromides. |

| Biocatalysis | High selectivity, environmentally friendly ("green") process. | Engineering of halogenase enzymes to accommodate long-chain alkane substrates. |

Exploration of this compound in Advanced Functional Materials Development

The unique molecular structure of this compound, combining a long, nonpolar alkyl chain with a polarizable bromine headgroup, makes it an intriguing building block for the development of advanced functional materials.

A key area of exploration is in the realm of self-assembled monolayers (SAMs) . The long tricosyl chain can drive the formation of ordered, crystalline-like structures on various substrates. rsc.orgnih.gov The terminal bromine atom can then serve as a versatile chemical handle for subsequent surface functionalization. nih.govethz.ch Future research could explore the use of this compound to create well-defined surfaces with tailored properties, such as hydrophobicity, adhesion, and biocompatibility. The ability to precisely control the surface chemistry at the nanoscale is crucial for applications in electronics, sensors, and biomedical devices.

Furthermore, this compound could be utilized as a precursor for the synthesis of functional polymers . rsc.orgresearchgate.net By replacing the bromine atom with a polymerizable group, it can be incorporated as a long-chain monomer. The resulting polymers would possess unique properties conferred by the long alkyl side chains, such as altered solubility, thermal behavior, and mechanical characteristics. These materials could find applications as specialty coatings, lubricants, or additives in polymer blends.

The potential for this compound to influence the crystal engineering of organic materials is another area of interest. Its ability to participate in halogen bonding and other non-covalent interactions could be exploited to direct the assembly of molecules into specific crystalline architectures with desired optical or electronic properties. rsc.orgrsc.org

| Material Application | Role of this compound | Potential Benefits |

| Self-Assembled Monolayers (SAMs) | Building block for creating ordered surfaces. | Tailored surface properties (e.g., wettability, adhesion); platform for further functionalization. |

| Functional Polymers | Precursor for long-chain monomers. | Unique thermal and mechanical properties; applications in specialty coatings and additives. |

| Crystal Engineering | Directing molecular assembly through non-covalent interactions. | Creation of novel crystalline materials with specific optical and electronic functionalities. |

Innovations in Environmental Remediation and Monitoring Technologies

The long, hydrophobic nature of this compound suggests its potential utility in environmental applications, particularly in the context of lipophilic contaminants.

One prospective application is in the development of sorbent materials for the removal of persistent organic pollutants (POPs) from water. By grafting this compound onto a solid support, a highly hydrophobic surface could be created, capable of effectively adsorbing nonpolar contaminants.

In the field of environmental monitoring, long-chain haloalkanes can potentially be used as environmental tracers . mdpi.com Their low water solubility and persistence could allow them to track the movement of water masses or to trace the source of certain types of pollution. However, detailed studies on the environmental fate and transport of this compound would be necessary to validate this application.

Conversely, understanding the biodegradation of this compound is crucial. Research on the microbial degradation of long-chain alkanes and haloalkanes is ongoing. nih.govnih.govacs.orgglobalsciencebooks.inforesearchgate.net Identifying microorganisms and enzymatic pathways capable of breaking down this compound would be vital for assessing its environmental persistence and for developing potential bioremediation strategies for environments contaminated with similar long-chain halogenated compounds.

| Environmental Application | Scientific Principle | Future Research Direction |

| Sorbent Materials | Adsorption of hydrophobic pollutants onto a functionalized surface. | Development and testing of this compound-modified materials for water purification. |

| Environmental Tracers | Use of a persistent, identifiable compound to track environmental processes. | Investigation of the environmental fate and transport of this compound. |

| Bioremediation | Microbial breakdown of the compound into less harmful substances. | Identification of microorganisms and enzymes capable of degrading long-chain haloalkanes. |

Interfacing this compound Research with Emerging Technologies in Nanoscience and Biotechnology

The convergence of materials science with nanoscience and biotechnology opens up further exciting possibilities for the application of this compound.

In nanoscience , this compound could be used to functionalize the surface of nanoparticles. nih.govmdpi.commdpi.comnih.gov The long alkyl chain can provide a stabilizing hydrophobic shell, allowing for the dispersion of nanoparticles in non-aqueous media or within polymer matrices. The terminal bromine can be used to attach other functional molecules, such as fluorescent dyes or targeting ligands, creating multifunctional nanoparticles for applications in imaging, sensing, and diagnostics.

In the realm of biotechnology , the modification of surfaces with this compound could be explored to create biocompatible materials . researchgate.netpatsnap.comnih.gov The long alkyl chains can mimic the lipid tails in biological membranes, potentially leading to materials with reduced protein fouling and improved compatibility with cells and tissues. Further functionalization of the bromine terminus with bioactive molecules could lead to surfaces that can actively interact with biological systems in a controlled manner.

Furthermore, this compound could be a starting material for the synthesis of novel amphiphiles for use in drug delivery systems . nih.govnih.govmdpi.commdpi.com By attaching a hydrophilic headgroup to the tricosyl chain, a surfactant-like molecule could be created. These molecules could self-assemble into micelles or vesicles capable of encapsulating and delivering hydrophobic drugs.

| Interdisciplinary Field | Potential Application of this compound | Prospective Outcome |

| Nanoscience | Surface functionalization of nanoparticles. | Creation of stable, multifunctional nanoparticles for imaging and sensing. |

| Biotechnology | Creation of biocompatible surfaces. | Development of materials with improved biocompatibility for medical implants and devices. |

| Drug Delivery | Precursor for novel amphiphilic drug carriers. | Design of new systems for the targeted delivery of hydrophobic therapeutic agents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.